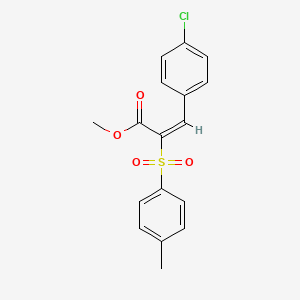

methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate

Description

Methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate (hereafter referred to as Compound A) is a synthetic α,β-unsaturated ester with a sulfonamide substituent. Its structure features a conjugated enoate system, a 4-chlorophenyl group at the β-position, and a 4-methylbenzenesulfonyl (tosyl) group at the α-position (Fig. 1). Compound A has been synthesized via condensation reactions, with single crystals grown using slow evaporation techniques for structural analysis .

Key studies using X-ray diffraction, FT-IR, NMR, and density functional theory (DFT) have elucidated its planar geometry, hydrogen-bonded supramolecular networks, and electronic properties .

Properties

IUPAC Name |

methyl (E)-3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4S/c1-12-3-9-15(10-4-12)23(20,21)16(17(19)22-2)11-13-5-7-14(18)8-6-13/h3-11H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFBMFHALYDEPK-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate generally involves a multi-step process. One typical route might include the initial formation of the enone through a condensation reaction, followed by the introduction of the sulfonyl group via sulfonation. This synthesis can be achieved under various conditions, often requiring the use of catalysts or specific solvents to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve streamlined processes that utilize high-throughput reactors and optimized reaction conditions. Continuous flow chemistry is a potential method that ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: : It can also be reduced, potentially affecting the carbon-carbon double bond or the sulfonyl group.

Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl ring, introducing various substituents depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) over palladium (Pd) catalysts.

Substitution: : Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in appropriate solvents are used.

Major Products Formed

The reactions lead to a variety of products, ranging from simple alcohols and ketones (in oxidation/reduction) to more complex substituted aromatics (in substitution reactions).

Scientific Research Applications

This compound finds numerous applications across different fields:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: : Used in studying biological pathways and interactions due to its reactive functional groups.

Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The effects of methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate are exerted through various molecular interactions. The enone moiety can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. The sulfonyl group provides a site for further functionalization and interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

| Compound | Substituents (R₁, R₂) | Functional Groups | Key Structural Differences |

|---|---|---|---|

| A | R₁ = 4-Cl-C₆H₄; R₂ = Tosyl | Enoate, sulfonamide, 4-Cl-aryl | Reference compound |

| B (MFMSF) | R₁ = 4-F-C₆H₄; R₂ = Tosyl | Enoate, sulfonamide, 4-F-aryl | Fluorine substituent at aryl |

| C (MFMSM) | R₁ = 2-MeO-C₆H₄; R₂ = Tosyl | Enoate, sulfonamide, 2-MeO-aryl | Methoxy group at ortho position |

| D (Ethyl cyano-deriv.) | R₁ = 4-Me-C₆H₄; R₂ = CN | Cyano, ethyl ester | Lack of sulfonamide group |

| E (Methyl 4-Cl-cinnamate) | R₁ = 4-Cl-C₆H₄; R₂ = H | Simple enoate | No sulfonamide or aryl-sulfonyl |

Notes:

- Compound B (fluorophenyl variant) shares the sulfonamide group but replaces chlorine with fluorine, altering electronegativity and steric effects .

- Compound C introduces a methoxy group at the aryl ring’s ortho position, enhancing electron-donating capacity and steric hindrance .

- Compound E is a simpler cinnamate derivative without sulfonamide or tosyl groups, leading to diminished structural complexity .

Electronic and Spectroscopic Properties

Table 2: Computational and Experimental Data

| Property | Compound A | Compound B | Compound C | Compound E |

|---|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.12 (DFT) | 4.08 (DFT) | 3.95 (DFT) | 4.50 (Exp.) |

| Hyperpolarizability | 1.5×10⁻³⁰ esu (NLO active) | 1.4×10⁻³⁰ esu | 1.6×10⁻³⁰ esu | 0.8×10⁻³⁰ esu |

| FT-IR (C=O stretch) | 1725 cm⁻¹ | 1728 cm⁻¹ | 1719 cm⁻¹ | 1735 cm⁻¹ |

| NMR δ (aryl protons) | 7.35–7.45 ppm | 7.30–7.42 ppm | 7.10–7.25 ppm | 7.50–7.65 ppm |

Key Findings :

- The sulfonamide group in A , B , and C lowers the HOMO-LUMO gap compared to E , enhancing charge transfer and reactivity .

- C ’s methoxy group reduces the C=O stretching frequency due to resonance effects, while B ’s fluorine increases it slightly via inductive effects .

- Hyperpolarizability values are highest in C, suggesting superior nonlinear optical (NLO) activity compared to A and B .

Table 3: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | PBP-2X Inhibition |

|---|---|---|---|---|

| A | 12.5 | >100 | >100 | IC₅₀ = 18 µM |

| B | 25.0 | >100 | >100 | Not reported |

| C | 6.25 | 50 | 100 | IC₅₀ = 12 µM |

| E | >100 | >100 | >100 | No activity |

Observations :

- A and C show potent activity against Gram-positive bacteria, likely due to sulfonamide-mediated interactions with PBP-2X .

- C ’s methoxy group enhances permeability or target binding, reducing MIC values compared to A .

- E lacks antimicrobial activity, underscoring the necessity of the sulfonamide group for bioactivity .

ADMET and Physicochemical Properties

Table 4: Predicted ADMET Profiles

| Parameter | Compound A | Compound B | Compound C |

|---|---|---|---|

| LogP | 3.8 | 3.5 | 3.2 |

| Water Solubility | Low | Moderate | Moderate |

| BBB Permeability | No | No | No |

| CYP2D6 Inhibition | Yes | Yes | No |

| Oral Bioavailability | 45% | 50% | 55% |

Biological Activity

Methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C17H15ClO4S

Molecular Weight: 350.82 g/mol

CAS Number: 1481582

The compound features a prop-2-enoate backbone with a chlorophenyl group and a methylbenzenesulfonyl moiety, which contribute to its biological activity.

This compound exhibits various biological activities, primarily through the following mechanisms:

-

Antiproliferative Activity:

- The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that it inhibits cell growth in MCF-7 breast cancer cells with an IC50 value in the micromolar range .

- It acts by disrupting key signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition:

- Radical Scavenging Activity:

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 13.3 | Antiproliferative |

| Study 2 | HeLa (cervical cancer) | 10.0 | HDAC inhibition |

| Study 3 | A549 (lung cancer) | 15.5 | Radical scavenging |

These studies highlight the compound's potential as an anticancer agent.

Case Studies

- Case Study on Anticancer Activity:

- Mechanistic Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.